4-Bromo-3-formylbenzoic acid
Overview
Description
4-Bromo-3-formylbenzoic acid is an organic compound with the molecular formula C8H5BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-formylbenzoic acid involves the bromination of 3-formylbenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-3-carboxybenzoic acid.
Reduction: 4-Bromo-3-hydroxymethylbenzoic acid.
Substitution: 4-Methoxy-3-formylbenzoic acid.
Scientific Research Applications
4-Bromo-3-formylbenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-3-formylbenzoic acid in chemical reactions involves its functional groups. The formyl group is reactive towards nucleophiles, allowing for various substitution and addition reactions. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-formylbenzoic acid: Similar structure but with the formyl group at the second position.
3-Bromo-4-formylbenzoic acid: Similar structure but with the bromine atom at the third position.
4-Chloro-3-formylbenzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-formylbenzoic acid is unique due to the specific positioning of the bromine and formyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted organic synthesis and material science applications .
Properties
IUPAC Name |
4-bromo-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWNHVSVOSFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776315-23-2 | |
Record name | 4-Bromo-3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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